(10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
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Overview
Description
Ganoderone A is a tetracyclic triterpenoid compound isolated from the fruiting bodies of the mushroom species Ganoderma pfeifferi . It is characterized by its unique structure, which includes a hydroxy group at position 26 and oxo groups at positions 3 and 7. This compound has garnered significant interest due to its potential therapeutic properties, including antiviral and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ganoderone A typically involves extraction from the fruiting bodies of Ganoderma pfeifferi. The extraction process often uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) with a mobile phase of acetonitrile and 0.2% acetic acid in water, under gradient elution conditions .
Industrial Production Methods
Industrial production of Ganoderone A is less common due to the complexity of its extraction and purification processes. advancements in mycelial cultivation and genetic modification of Ganoderma species may offer more efficient and scalable production methods in the future .
Chemical Reactions Analysis
Types of Reactions
Ganoderone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, such as the hydroxy and oxo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize Ganoderone A.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various derivatives of Ganoderone A with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive compounds.
Biology: Ganoderone A exhibits significant antiviral activity against herpes simplex virus.
Mechanism of Action
Ganoderone A exerts its effects through multiple molecular targets and pathways. Its antiviral activity is primarily due to its ability to inhibit the replication of herpes simplex virus . The compound’s anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation . Additionally, Ganoderone A modulates various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Ganoderone A is part of a larger group of triterpenoids found in Ganoderma species. Similar compounds include:
Ganoderone C: Another triterpenoid with similar antiviral and anticancer properties.
Lucialdehyde D: Known for its antifungal and antibacterial activities.
Ganoderol A and B: These compounds exhibit immunomodulatory and anti-inflammatory properties.
Compared to these compounds, Ganoderone A stands out due to its potent antiviral activity against herpes simplex virus and its significant cytotoxic effects on various cancer cell lines .
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24?,25?,28-,29-,30+/m1/s1 |
InChI Key |
AZPOACUDFJKUHJ-OQEFXRJTSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)CC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
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